1-Methoxy-3-(p-tolylthio)propan-2-one
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Overview
Description
1-Methoxy-3-(p-tolylthio)propan-2-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of a methoxy group, a p-tolylthio group, and a propan-2-one backbone. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methoxy-3-(p-tolylthio)propan-2-one can be synthesized through several methods. One common approach involves the reaction of p-tolylthiol with 1-methoxy-2-propanone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure optimal yield and purity of the final product. Post-reaction, the compound is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-(p-tolylthio)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methoxy-3-(p-tolylthio)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methoxy-3-(p-tolylthio)propan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through pathways involving the formation of reactive intermediates, which then interact with target molecules to produce the desired outcome .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-2-propanol: Similar in structure but lacks the p-tolylthio group.
1-Methoxy-3-phenylamino-propan-2-ol: Contains a phenylamino group instead of a p-tolylthio group
Uniqueness
1-Methoxy-3-(p-tolylthio)propan-2-one is unique due to the presence of both a methoxy group and a p-tolylthio group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .
Properties
Molecular Formula |
C11H14O2S |
---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-methoxy-3-(4-methylphenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C11H14O2S/c1-9-3-5-11(6-4-9)14-8-10(12)7-13-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
VBRUYMIIERGJHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)COC |
Origin of Product |
United States |
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